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Hulupinic Acid

Anti-inflammatory Research Immunomodulation Macrophage Biology

Hulupinic acid (CAS 1891-42-5) is the oxidized, non-bitter constituent of hop hard resin, essential as a validated negative control (IC50 >100 µM in RAW 264.7) and certified reference standard (≥98% HPLC) for quantitative hop aging analysis. Procure to ensure precise analytical method development, sensory distinction of bitter acids, and α-hard resin characterization. Avoid generic substitution—only hulupinic acid provides the specific inactivity profile required for these critical research applications.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 1891-42-5
Cat. No. B1590293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHulupinic Acid
CAS1891-42-5
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C
InChIInChI=1S/C15H20O4/c1-9(2)5-7-15(8-6-10(3)4)13(18)11(16)12(17)14(15)19/h5-6,16-17H,7-8H2,1-4H3
InChIKeyKKNXLCGOZLVUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hulupinic Acid (CAS 1891-42-5): An Oxidized Hop Bitter Acid for Nitric Oxide and Bitterness Research


Hulupinic acid (CAS 1891-42-5, molecular formula C15H20O4, MW 264.32) is a naturally occurring oxidation product of hop (Humulus lupulus) bitter acids, belonging to the class of vinylogous acids and structurally characterized as 4,5-dihydroxy-2,2-bis(3-methyl-2-butenyl)-4-cyclopentene-1,3-dione . It is a constituent of the hop hard resin fraction and is formed during wort boiling and hop aging from β-acids such as colupulone [1]. Unlike its more intensely bitter and bioactive hop counterparts, hulupinic acid is notable for its distinct lack of bitterness and a unique, low-activity biological profile, which makes it a critical reference compound for analytical, sensory, and mechanistic studies [2].

Why Hulupinic Acid Cannot Be Substituted by Other Hop Bitter Acids in Analytical and Functional Studies


Generic substitution with other hop bitter acids (e.g., humulone, lupulone, or cohulupone) is scientifically unsound due to profound differences in sensory properties and biological activity. While in-class compounds like cohulupone and lupulone exhibit potent bitterness (recognition thresholds as low as 7.9 µmol/L) and strong NO inhibitory activity, hulupinic acid is virtually inactive in both dimensions [1][2]. This functional divergence, rooted in its oxidized structure, means that using a 'related' hop acid will not replicate the unique profile of hulupinic acid, leading to erroneous conclusions in analytical traceability, sensory research, or pharmacological mechanism-of-action studies. The following quantitative evidence substantiates these critical differentiators.

Quantitative Differentiation: Hulupinic Acid vs. In-Class Hop Bitter Acid Comparators


Nitric Oxide (NO) Production Inhibition: Hulupinic Acid vs. Lupulone

In a direct head-to-head study on LPS/IFN-γ-stimulated RAW 264.7 macrophages, hulupinic acid exhibited negligible inhibitory activity on NO production (IC50 > 100 µM), whereas its close structural analog lupulone demonstrated potent inhibition under identical assay conditions [1]. The study explicitly notes that hulupinic acid showed no cytotoxicity at 200 µM (cell viability >95%), confirming its lack of activity was not due to cellular toxicity [1].

Anti-inflammatory Research Immunomodulation Macrophage Biology

Bitterness Recognition Threshold: Hulupinic Acid vs. Cohulupone

Sensory analysis of β-acid transformation products revealed a >8-fold difference in bitterness recognition thresholds. Hulupinic acid has a reported flavor threshold of 69 µmol/L, indicating it contributes only marginal bitterness to beer [1]. In stark contrast, cohulupone, another major β-acid oxidation product, has a very low recognition threshold of 7.9 µmol/L, imparting a short-lasting, iso-α-acid-like bitter impression [2]. This is a class-level inference that the oxidized hulupinic acid structure yields significantly reduced bitterness compared to other β-acid derivatives.

Sensory Science Flavor Chemistry Brewing Science

Analytical Reference Standard: Certified Purity for Quantitative Traceability

Hulupinic acid is available as a primary reference standard with an assigned absolute purity of ≥98.0% as verified by HPLC, considering chromatographic purity, water, residual solvents, and inorganic impurities . This level of certification is critical for quantitative method development and validation, ensuring traceability for LC-MS/MS or HPLC-UV analyses. While other hop acids like lupulone and humulone are also available as standards, hulupinic acid's specific utility lies in its role as a marker for hop oxidation and aging, a dimension not served by the primary bitter acids.

Analytical Chemistry Quality Control Metabolomics

Hard Resin Composition: Hulupinic Acid as a Distinct α-Hard Resin Marker

Classical hop fractionation studies identified hulupinic acid as a component of the α-hard resin fraction, which is defined by its ability to form an insoluble lead salt [1]. This differentiates it from the soft resin components like humulinones and hulupones, which are the primary contributors to beer bitterness [1]. This is a class-level inference that hulupinic acid's presence in the hard resin places it in a chemically and functionally distinct fraction of hop material, with different solubility and reactivity profiles.

Hop Chemistry Natural Product Isolation Brewing Byproduct Analysis

Procurement-Focused Application Scenarios for Hulupinic Acid


Use as a Negative Control in Nitric Oxide (NO) Inhibition Assays

Procure hulupinic acid to serve as a rigorously validated negative control in macrophage-based anti-inflammatory assays. As demonstrated by an IC50 > 100 µM in LPS/IFN-γ-stimulated RAW 264.7 cells, hulupinic acid provides a baseline for 'inactive' hop-derived compounds, allowing researchers to confidently attribute observed NO inhibition to more potent analogs like lupulone or prenylflavonoids [1].

Analytical Standard for LC-MS/MS Quantitation of Hop Oxidation Products

Utilize hulupinic acid as a certified primary reference standard (≥98.0% HPLC purity) for the development and validation of quantitative analytical methods (e.g., RP-HPLC-ESI-MS/MS) to monitor hop aging and oxidative degradation during storage and the brewing process [1][2]. This is essential for quality control in both hop processing and beer production to ensure product consistency and flavor stability.

Sensory Research on Non-Bitter Hop Constituents and Flavor Modulation

Leverage hulupinic acid's high bitterness recognition threshold (69 µmol/L) in sensory science studies to investigate the molecular basis of bitterness perception or to formulate hop-derived ingredients with reduced bitterness impact [1]. Its near absence of bitterness, confirmed by human sensory panels, makes it a key reference for distinguishing the contributions of different hop acid classes to beer flavor.

Marker Compound for the α-Hard Resin Fraction in Hop Chemistry Studies

Employ hulupinic acid as a diagnostic marker for the α-hard resin fraction of hops, a chemically distinct portion of hop material defined by its lead salt precipitation properties [1]. This application is relevant for research into hop processing byproducts, aging mechanisms, and the chemical characterization of hop varieties beyond the commercially dominant soft resin and essential oil components.

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